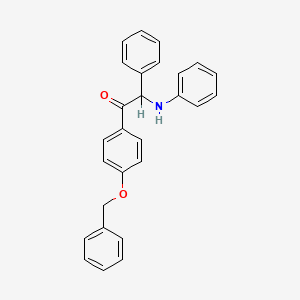
1-(4-Methylbenzene-1-sulfonyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzene-1-sulfonyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-methylbenzene-1-sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)naphthalene typically involves the sulfonylation of naphthalene with 4-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Nitration: Formation of nitro derivatives of the naphthalene ring.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonylated products.
科学的研究の応用
1-(4-Methylbenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and aromatic groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
1-(4-Methylbenzene-1-sulfonyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(4-Methylbenzene-1-sulfonyl)anthracene: Similar structure but with an anthracene ring.
4-Methylbenzene-1-sulfonyl chloride: The sulfonylating agent used in the synthesis of the compound.
Uniqueness: 1-(4-Methylbenzene-1-sulfonyl)naphthalene is unique due to the presence of both a naphthalene ring and a sulfonyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
13249-99-5 |
|---|---|
分子式 |
C17H14O2S |
分子量 |
282.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H14O2S/c1-13-9-11-15(12-10-13)20(18,19)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChIキー |
RMQDOUFFCRQDMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



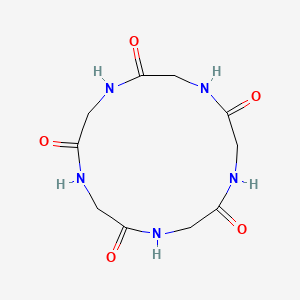

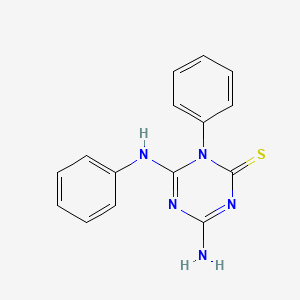
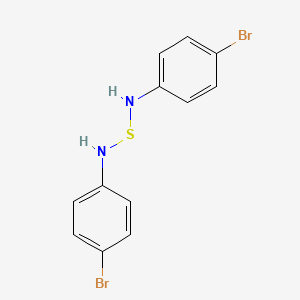


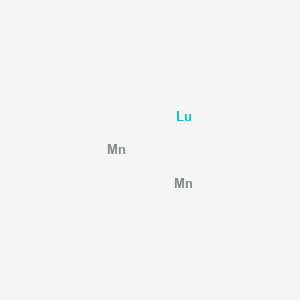
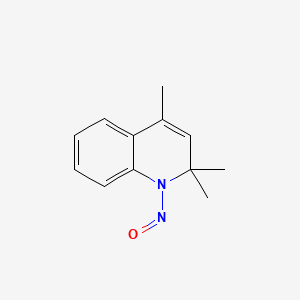
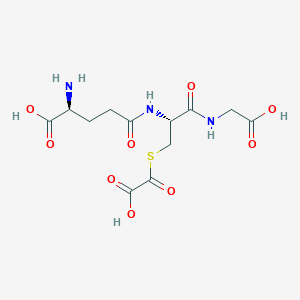
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
